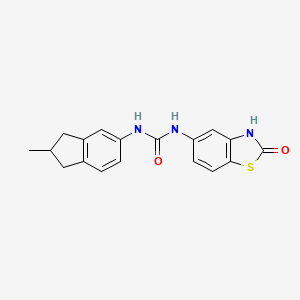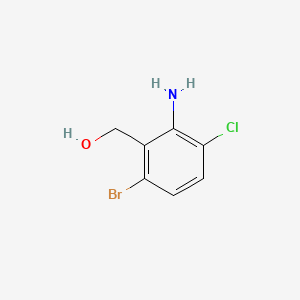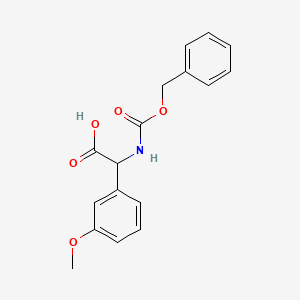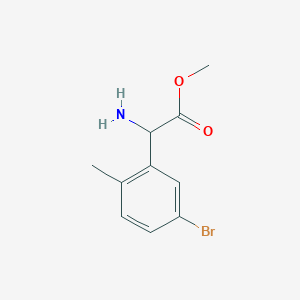
Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with an amino group and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate typically involves the reaction of 5-bromo-2-methylbenzylamine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with a hydroxyl group using sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Methyl 2-nitro-2-(5-bromo-2-methylphenyl)acetate
Reduction: Methyl 2-amino-2-(5-bromo-2-methylphenyl)ethanol
Substitution: Methyl 2-amino-2-(5-hydroxy-2-methylphenyl)acetate
Applications De Recherche Scientifique
Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of bromine and methyl substitutions on the biological activity of amino acid derivatives.
Industrial Applications: It is employed in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall activity.
Comparaison Avec Des Composés Similaires
Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-amino-2-(5-chloro-2-methylphenyl)acetate: This compound has a chlorine atom instead of a bromine atom. The presence of chlorine can affect the compound’s reactivity and biological activity.
Methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate: This compound has both bromine and chlorine atoms, which can lead to different chemical and biological properties compared to the parent compound.
Methyl 2-amino-2-(5-bromo-2-ethylphenyl)acetate: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-6-3-4-7(11)5-8(6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3 |
Clé InChI |
OGRDWAUTHJWVRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)C(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







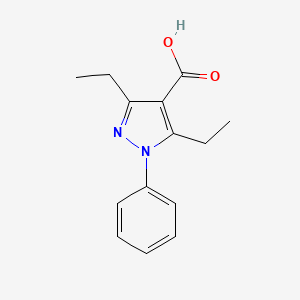

![6-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13542948.png)


